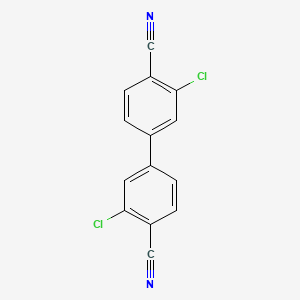

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile

Description

Properties

IUPAC Name |

2-chloro-4-(3-chloro-4-cyanophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6Cl2N2/c15-13-5-9(1-3-11(13)7-17)10-2-4-12(8-18)14(16)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDXKOQPECRHJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=C(C=C2)C#N)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742663 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068162-79-7 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4,4'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-chlorobenzonitrile with 3-chloro-4-cyanophenyl bromide . The reaction typically occurs under controlled conditions, including the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Reduction Reactions: Reducing agents like hydrogen gas, palladium on carbon (Pd/C), and ethanol are commonly used.

Major Products Formed

Substitution Reactions: Products may include derivatives with different functional groups replacing the chlorine atoms.

Reduction Reactions: The major products are the corresponding amines formed from the reduction of nitrile groups.

Scientific Research Applications

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of biochemical pathways and interactions involving nitrile and chlorine groups.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile involves its interaction with molecular targets through its functional groups. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, while the chlorine atoms may influence the compound’s reactivity and binding affinity . These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) | logP | Polar Surface Area (Ų) | Key Applications |

|---|---|---|---|---|---|---|

| Target Compound | C₁₄H₆Cl₂N₂ | 3-Chloro-4-cyanophenyl, Cl | 273.1 | 4.8 | 47.6 | Pharmaceutical intermediate |

| 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | C₁₀H₆ClN₃ | Pyrazole ring | 203.6 | ~1.41 | 58.3 | Darolutamide intermediate |

| 2-Chloro-4-(trifluoromethyl)benzonitrile | C₈H₃ClF₃N | Trifluoromethyl group | 205.6 | 3.2 | 29.1 | TRPV1 antagonist synthesis |

| 2-Chloro-4-(3,5-dichlorophenyl)benzonitrile | C₁₃H₆Cl₃N | 3,5-Dichlorophenyl | 282.5 | 5.1 | 29.1 | Not specified |

| RAD-140 (SARM) | C₂₃H₁₉ClN₄O₂ | Oxadiazole, hydroxypropylamino | 418.9 | ~3.5 | 85.5 | Androgen receptor modulation |

Key Observations :

- Pyrazole Derivatives : 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile (C₁₀H₆ClN₃) exhibits reduced molecular weight and logP compared to the target compound, attributed to the pyrazole ring’s polarity. This derivative is a key intermediate in darolutamide synthesis, highlighting the role of heterocycles in enhancing receptor binding .

- Trifluoromethyl Substitution : 2-Chloro-4-(trifluoromethyl)benzonitrile (C₈H₃ClF₃N) demonstrates lower polar surface area (29.1 Ų) due to the electron-withdrawing trifluoromethyl group, which may improve membrane permeability in TRPV1 antagonists .

- RAD-140: This selective androgen receptor modulator (SARM) incorporates an oxadiazole ring and hydroxypropylamino group, significantly increasing polar surface area (85.5 Ų) and molecular weight (418.9 g/mol), which may enhance target specificity .

Biological Activity

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₈Cl₂N₂, characterized by the presence of chlorinated phenyl groups and a benzonitrile moiety. Its structural features suggest potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Receptor Modulation : The compound may influence neurotransmitter systems by binding to receptors associated with dopamine and serotonin pathways, potentially affecting mood and behavior.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, thereby altering the availability of key biochemical substrates.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : Investigations have shown that it may inhibit cancer cell proliferation, particularly in models of breast and colon cancer.

- Neuroprotective Effects : The compound has been explored for its neuroprotective effects in models of neurodegenerative diseases.

Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of this compound, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Case Study 2: Anticancer Activity

A controlled in vitro study evaluated the anticancer effects on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. Treatment with varying concentrations of the compound resulted in a dose-dependent reduction in cell viability, with IC50 values of 15 µM for MCF-7 and 20 µM for HT-29 cells.

Case Study 3: Neuroprotection

Research involving oxidative stress models indicated that treatment with the compound significantly reduced apoptosis rates in neuronal cells exposed to hydrogen peroxide. This suggests its potential utility in neurodegenerative conditions.

Research Findings

Recent studies have further elucidated the mechanisms underlying the biological activities of this compound:

- Cell Signaling Pathways : The compound appears to modulate signaling pathways related to apoptosis and cell survival, indicating its role as a potential therapeutic agent.

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl rings influence the biological activity, highlighting the importance of structural modifications for enhancing efficacy.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.